

UBX1325: A Senolytic Approach to Disease Modification in Retinal Vasculopathies

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Compound of Interest

Compound Name: UBX1325

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Retinal vasculopathies, including diabetic macular edema (DME) and wet age-related macular degeneration (AMD), are leading causes of vision loss, characterized by pathological angiogenesis, vascular leakage, and inflammation. Current standard-of-care, primarily anti-VEGF therapies, addresses downstream signaling but often requires frequent administration and may lose efficacy over time. A novel therapeutic paradigm is emerging that targets a more fundamental, upstream driver of these diseases: cellular senescence. This whitepaper provides a comprehensive technical overview of **UBX1325** (foselutoclax), a first-in-class senolytic agent, and its potential for disease modification in retinal vasculopathies. **UBX1325** is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra-large (BCL-xL), a pro-survival protein upon which senescent cells are critically dependent. By selectively inducing apoptosis in senescent cells within the retinal vasculature, **UBX1325** aims to resolve the root causes of inflammation and vascular dysfunction, offering the potential for a more durable and disease-modifying treatment.

The Role of Cellular Senescence in Retinal Vasculopathies

Cellular senescence is a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome.^{[1][2]} In the retina, various stressors, including hyperglycemia and oxidative stress,

can induce senescence in vascular endothelial cells, pericytes, and retinal pigment epithelial cells.[1][3] These senescent cells accumulate in the diseased retina and contribute to the pathology of DME and AMD through several mechanisms:[1][4]

- Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a cocktail of inflammatory cytokines, chemokines, growth factors (including VEGF), and matrix metalloproteinases.[4] This SASP creates a chronic, low-grade inflammatory microenvironment that promotes vascular permeability, attracts immune cells, and can induce senescence in neighboring cells.[1]
- Endothelial Dysfunction: Senescent endothelial cells exhibit impaired barrier function, contributing directly to the vascular leakage characteristic of DME.[1]
- Pathological Angiogenesis: The secretome of senescent cells can drive the abnormal growth of new blood vessels.[4]

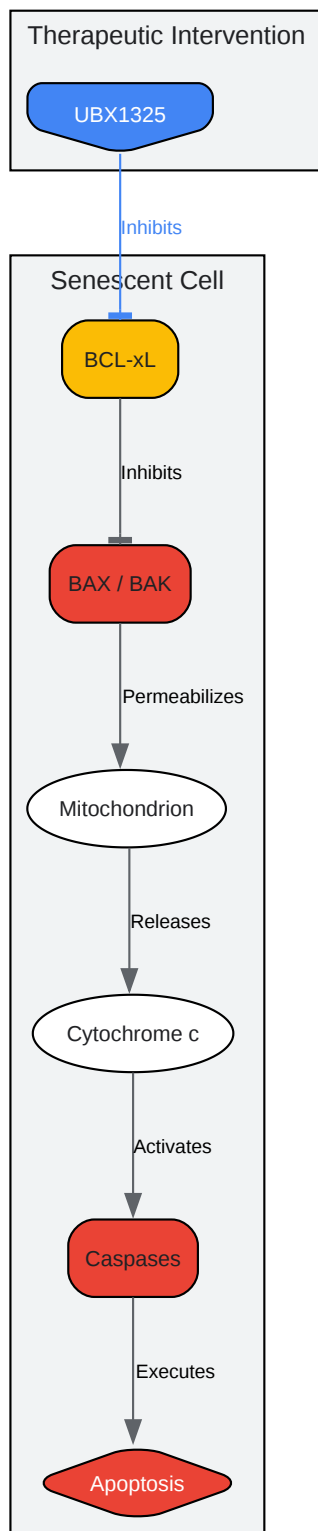
By eliminating these senescent cells, a senolytic therapy like **UBX1325** can potentially disrupt these pathological processes at their core.

Mechanism of Action: BCL-xL Inhibition by UBX1325

UBX1325 is a selective inhibitor of BCL-xL, a member of the BCL-2 family of anti-apoptotic proteins.[5][6] Senescent cells upregulate pro-survival pathways, including the BCL-2 family, to evade apoptosis.[7] BCL-xL sequesters pro-apoptotic proteins like BAX and BAK, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in the intrinsic apoptosis pathway.[8]

By binding to and inhibiting BCL-xL, **UBX1325** displaces pro-apoptotic proteins, allowing them to form pores in the mitochondrial membrane.[9] This leads to the activation of the caspase cascade and ultimately results in the selective apoptosis of senescent cells, while sparing healthy, non-senescent cells.[6][7]

UBX1325 Mechanism of Action: BCL-xL Inhibition

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UBX1325 inhibits BCL-xL, leading to apoptosis in senescent cells.

Preclinical Evidence for Disease Modification

The therapeutic potential of **UBX1325** has been demonstrated in established animal models of retinal vasculopathies.

Oxygen-Induced Retinopathy (OIR) Model

In a mouse model of OIR, which mimics aspects of proliferative retinopathies, a single intravitreal injection of **UBX1325** resulted in:

- **Reduced Retinal Neovascularization:** A significant decrease in the area of pathological new blood vessel growth.
- **Promotion of Healthy Vascular Regeneration:** A reduction in the avascular area of the retina, suggesting a restoration of normal vascularization, a key differentiator from anti-VEGF therapies.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

In a mouse model of diabetic retinopathy induced by streptozotocin, **UBX1325** demonstrated:

- **Reduced Retinal Vascular Permeability:** A significant decrease in vascular leakage, a hallmark of diabetic macular edema.
- **Improved Retinal Function:** As measured by electroretinography (ERG), indicating a preservation or restoration of neuronal function in the retina.

Clinical Development and Efficacy of UBX1325

UBX1325 has undergone rigorous clinical evaluation in patients with DME and wet AMD, demonstrating a promising safety profile and significant efficacy.

Phase 1 Study

An open-label, single ascending dose study in patients with advanced DME or wet AMD who were no longer benefiting from anti-VEGF therapy showed that **UBX1325** was well-tolerated.

[10] The majority of patients treated with a single injection of **UBX1325** showed rapid and

sustained improvements in Best Corrected Visual Acuity (BCVA) and reductions in Central Subfield Thickness (CST).[\[10\]](#)[\[11\]](#)

Phase 2 BEHOLD Study in DME

The BEHOLD study was a randomized, double-masked, sham-controlled trial in patients with DME who had persistent visual deficits despite prior anti-VEGF treatment.[\[3\]](#) A single intravitreal injection of **UBX1325** demonstrated statistically significant and clinically meaningful improvements in vision that were durable through 48 weeks.[\[12\]](#)[\[13\]](#)

Table 1: Key Efficacy Outcomes of the Phase 2 BEHOLD Study at 48 Weeks[\[12\]](#)[\[13\]](#)

Endpoint	UBX1325 (10 µg)	Sham	p-value
Mean Change in BCVA (ETDRS Letters) from Baseline	+6.2	+0.6	0.0037
Difference in Mean Change in BCVA vs. Sham	+5.6	-	0.1198
Patients Rescue-Free at 48 Weeks	~53%	~22%	N/A
Mean Change in CST (microns) from Baseline at 40 Weeks	-16.6	+39.7	0.0479
Improvement in CST vs. Sham at 40 Weeks	-56.3	-	0.0479

Phase 2b ASPIRE Study in DME

The ASPIRE study was a randomized, double-masked, active-controlled trial comparing **UBX1325** to aflibercept in patients with DME who had a suboptimal response to prior anti-VEGF therapy.[\[4\]](#)[\[14\]](#) The study demonstrated that **UBX1325** achieved non-inferiority to aflibercept in terms of visual acuity gains at most time points through 36 weeks.[\[14\]](#)[\[15\]](#)

Table 2: Key Efficacy Outcomes of the Phase 2b ASPIRE Study[4][14][15]

Endpoint	UBX1325 (10 µg)	Aflibercept (2 mg)
Mean Change in BCVA (ETDRS Letters) from Baseline at 24 Weeks	+5.2	N/A
Mean Change in BCVA (ETDRS Letters) from Baseline at 36 Weeks	+5.5	N/A

Detailed Experimental Methodologies

The following are detailed protocols for key preclinical experiments used to evaluate the efficacy of **UBX1325**.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study ischemic retinal neovascularization.[3][14]

- Induction: C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen at postnatal day 7 (P7) for 5 days.[3][16]
- Return to Normoxia: At P12, the mice are returned to room air (21% oxygen), which induces relative hypoxia in the avascularized central retina.
- Tissue Collection: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated for analysis.[3]
- Analysis: Retinal flat mounts are stained with isolectin B4 to visualize the vasculature. The areas of neovascularization and avascular retina are quantified using imaging software.[17]

Isolectin B4 Staining of Retinal Vasculature

This technique is used to visualize and quantify retinal blood vessels.[9][10]

- **Fixation:** Eyes are enucleated and fixed in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
- **Dissection:** The retina is carefully dissected from the eye cup in PBS.
- **Permeabilization and Blocking:** The retinas are permeabilized with Triton X-100 and blocked with a serum-containing buffer to prevent non-specific antibody binding.[\[9\]](#)
- **Staining:** Retinas are incubated overnight at 4°C with a fluorescently conjugated isolectin B4 (e.g., from Griffonia simplicifolia).[\[9\]](#)[\[10\]](#)
- **Mounting and Imaging:** The stained retinas are flat-mounted on a microscope slide with the ganglion cell layer facing up and imaged using a fluorescence or confocal microscope.[\[17\]](#)

Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

This model mimics many of the features of diabetic retinopathy in humans.[\[1\]](#)[\[4\]](#)

- **Induction of Diabetes:** Adult mice receive intraperitoneal injections of STZ (e.g., 50-60 mg/kg) for 5 consecutive days.[\[18\]](#)[\[19\]](#) STZ is toxic to pancreatic β -cells, leading to hyperglycemia.
- **Monitoring:** Blood glucose levels are monitored regularly to confirm the diabetic state (typically >250 mg/dL).[\[18\]](#)
- **Evaluation of Retinopathy:** After a period of sustained hyperglycemia (e.g., 8-10 weeks), various retinal endpoints are assessed, including vascular permeability and retinal function.

Evans Blue Vascular Permeability Assay

This assay quantifies the breakdown of the blood-retinal barrier.[\[7\]](#)[\[20\]](#)[\[21\]](#)

- **Injection:** Evans blue dye, which binds to serum albumin, is injected intravenously into the mouse.
- **Circulation:** The dye is allowed to circulate for a defined period (e.g., 2 hours).

- Perfusion: The mouse is systemically perfused with saline or a buffer to remove the dye from within the blood vessels.[21]
- Tissue Extraction: The retinas are dissected, and the extravasated Evans blue dye is extracted using a solvent like formamide.[7]
- Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, which is proportional to the degree of vascular leakage.[20]

Senescence-Associated β -Galactosidase (SA- β -gal) Staining

This is a widely used histochemical marker for senescent cells.[11][15][22]

- Tissue Preparation: Fresh-frozen retinal cryosections are prepared.
- Fixation: The sections are fixed briefly with a formaldehyde/glutaraldehyde solution.[23]
- Staining: The sections are incubated overnight at 37°C in a staining solution containing X-gal at pH 6.0.[15][24] The acidic pH is crucial to distinguish it from the lysosomal β -galactosidase activity present in all cells.
- Visualization: Senescent cells, which express the SA- β -gal enzyme, will stain blue. The number of blue cells can be quantified under a bright-field microscope.

Electroretinography (ERG)

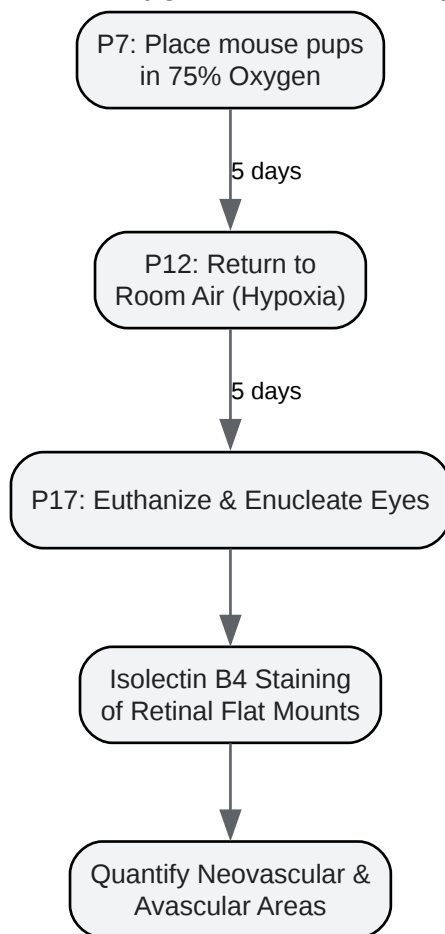
ERG is a non-invasive technique to assess the function of various retinal cell types.[12][13][25]

- Dark Adaptation: Mice are dark-adapted overnight to isolate rod-driven responses.
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
- Electrode Placement: Active electrodes are placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.[13]
- Light Stimulation: A series of light flashes of varying intensity and frequency are presented to the eye.

- **Signal Recording and Analysis:** The electrical responses of the retina are recorded. The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are analyzed to assess retinal function.[8][12]

Visualizing Experimental and Logical Frameworks

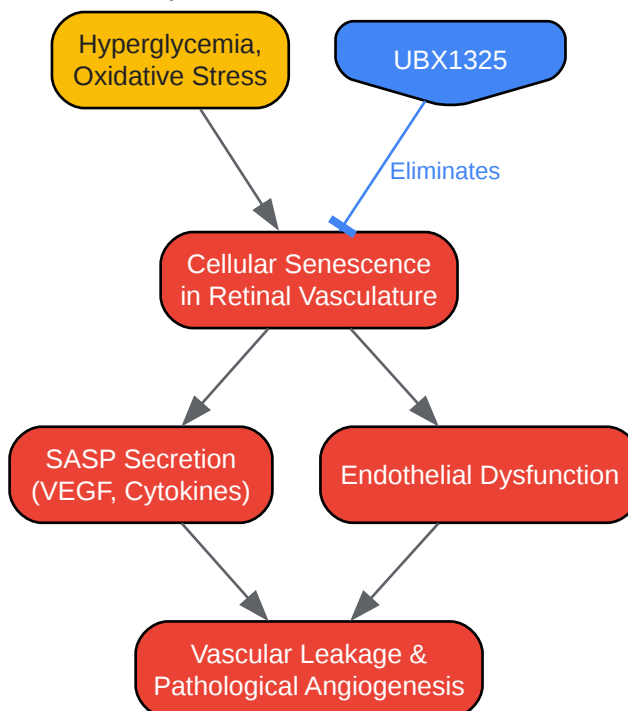
Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model



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Workflow for the Oxygen-Induced Retinopathy (OIR) model.

Logical Relationship: Senescence and Retinal Vasculopathy



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Cellular senescence as a driver of retinal vasculopathy.

Conclusion and Future Directions

UBX1325 represents a paradigm shift in the treatment of retinal vasculopathies by targeting cellular senescence, a fundamental driver of disease pathology. The robust preclinical data and compelling clinical trial results in DME suggest that **UBX1325** has the potential to be a disease-modifying therapy. By selectively eliminating senescent cells, **UBX1325** may offer a more durable treatment effect, reduce the burden of frequent injections, and provide a valuable therapeutic option for patients who have a suboptimal response to current standards of care. Further clinical development will continue to elucidate the full potential of this novel senolytic approach in a broader range of retinal diseases.

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